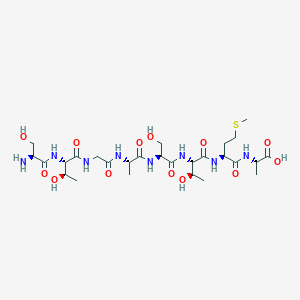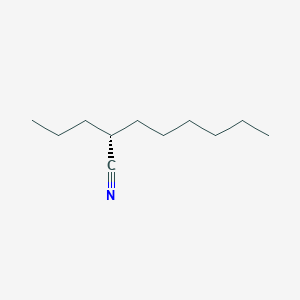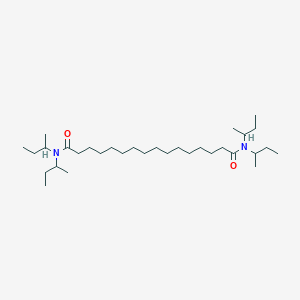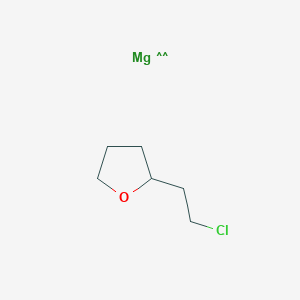![molecular formula C16H16N2O2 B12529869 (4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate CAS No. 809249-05-6](/img/structure/B12529869.png)
(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of bipyridine and methacrylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 4’-methyl-2,2’-bipyridine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding bipyridine derivatives.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction can produce bipyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study the interactions between metal ions and biological molecules. Its bipyridine moiety allows it to bind to metal ions, which can then interact with proteins or nucleic acids.
Medicine
Potential medical applications include its use in drug delivery systems. The methacrylate group can be polymerized to form biocompatible materials that can encapsulate drugs and release them in a controlled manner.
Industry
In industry, (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate can be used in the production of advanced materials, such as polymers with specific optical or electronic properties.
作用機序
The mechanism of action of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate involves its ability to coordinate with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ion, making it more reactive in catalytic processes.
類似化合物との比較
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but lacking the bipyridine moiety.
2-Iodoethyl 2-methylprop-2-enoate: Another ester with different substituents that can undergo similar reactions.
Methyl methacrylate: A widely used monomer in polymer chemistry with similar reactivity but different applications.
Uniqueness
The uniqueness of (4’-Methyl[2,2’-bipyridin]-4-yl)methyl 2-methylprop-2-enoate lies in its combination of bipyridine and methacrylate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
809249-05-6 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)16(19)20-10-13-5-7-18-15(9-13)14-8-12(3)4-6-17-14/h4-9H,1,10H2,2-3H3 |
InChIキー |
BJHJGCGCBJKWFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



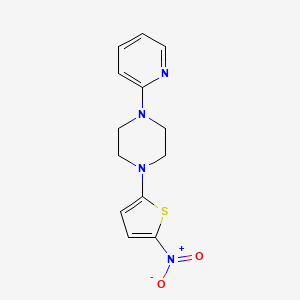
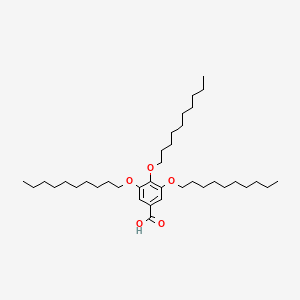
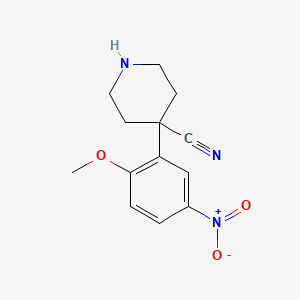

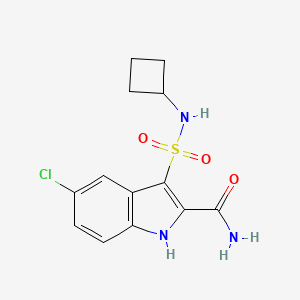
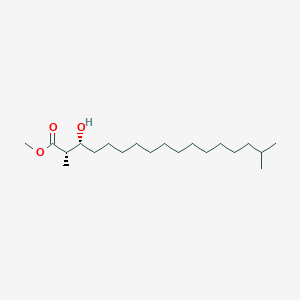
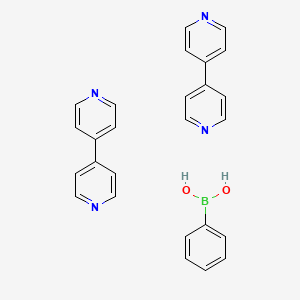
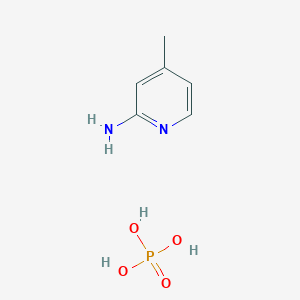
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
